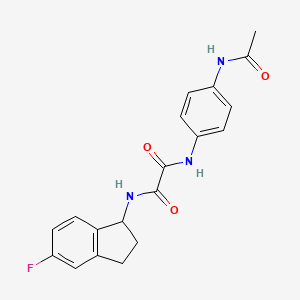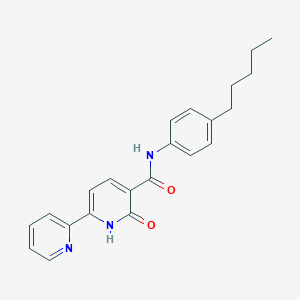
N'-(4-acetamidophenyl)-N-(5-fluoro-2,3-dihydro-1H-inden-1-yl)oxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-acetamidophenyl)-N-(5-fluoro-2,3-dihydro-1H-inden-1-yl)oxamide, commonly known as AF-1, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. AF-1 belongs to the class of oxamide derivatives and is known to exhibit anti-cancer, anti-inflammatory, and neuroprotective properties. In
Mécanisme D'action
The mechanism of action of AF-1 is not fully understood. However, it is believed that AF-1 exerts its anti-cancer properties by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. AF-1 also exhibits anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. In addition, AF-1 has been found to have neuroprotective properties by reducing oxidative stress and inflammation in the brain.
Biochemical and Physiological Effects:
AF-1 has been found to have several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. AF-1 also exhibits anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. In addition, AF-1 has been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
AF-1 has several advantages for lab experiments. It is easy to synthesize and has been found to be stable under various conditions. AF-1 has also been found to exhibit low toxicity, making it a suitable candidate for further research. However, there are also some limitations to using AF-1 in lab experiments. One of the limitations is that its mechanism of action is not fully understood, which makes it difficult to optimize its therapeutic potential. In addition, more research is needed to determine the optimal dosage and administration route for AF-1.
Orientations Futures
There are several future directions for AF-1 research. One of the future directions is to further investigate its anti-cancer properties and its potential use in cancer therapy. Another future direction is to explore its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In addition, more research is needed to optimize the therapeutic potential of AF-1 by determining the optimal dosage and administration route. Finally, it would be interesting to investigate the potential of AF-1 as a lead compound for the development of new drugs with improved therapeutic properties.
Conclusion:
In conclusion, AF-1 is a promising chemical compound that exhibits anti-cancer, anti-inflammatory, and neuroprotective properties. Its easy synthesis method and low toxicity make it a suitable candidate for further research. While there are still some limitations to using AF-1 in lab experiments, its potential therapeutic applications make it an interesting compound to study. Further research is needed to optimize its therapeutic potential and explore its potential use in treating various diseases.
Méthodes De Synthèse
AF-1 can be synthesized using a simple and efficient method. The synthesis involves the reaction of 4-acetamidophenylamine with 5-fluoro-2,3-dihydro-1H-inden-1-one in the presence of acetic anhydride and triethylamine. The resulting product is then treated with oxalyl chloride and N,N-dimethylformamide to yield AF-1.
Applications De Recherche Scientifique
AF-1 has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-cancer properties by inhibiting the growth of cancer cells. AF-1 has also been shown to have anti-inflammatory properties by reducing the production of pro-inflammatory cytokines. In addition, AF-1 has been found to have neuroprotective properties by reducing oxidative stress and inflammation in the brain.
Propriétés
IUPAC Name |
N'-(4-acetamidophenyl)-N-(5-fluoro-2,3-dihydro-1H-inden-1-yl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18FN3O3/c1-11(24)21-14-4-6-15(7-5-14)22-18(25)19(26)23-17-9-2-12-10-13(20)3-8-16(12)17/h3-8,10,17H,2,9H2,1H3,(H,21,24)(H,22,25)(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQAIPPXMBUNJRX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)C(=O)NC2CCC3=C2C=CC(=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18FN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(3-fluoro-4-imidazol-1-ylphenyl)methyl]-3-(2-hydroxyphenyl)propanamide](/img/structure/B7532167.png)
![2-cyclopropyl-3-oxo-N-[2-oxo-2-(1-phenylethylamino)ethyl]-1H-isoindole-1-carboxamide](/img/structure/B7532173.png)
![N-[(3-fluoro-4-imidazol-1-ylphenyl)methyl]-3-(furan-2-yl)propanamide](/img/structure/B7532187.png)
![N-[(3-fluoro-4-imidazol-1-ylphenyl)methyl]-3-(1,3,5-trimethylpyrazol-4-yl)propanamide](/img/structure/B7532192.png)

![1-[1-(4-fluorophenyl)pyrrolidin-3-yl]-N-[[5-(5-methylfuran-2-yl)-1H-pyrazol-4-yl]methyl]methanamine](/img/structure/B7532201.png)
![N-[(3-fluoro-4-imidazol-1-ylphenyl)methyl]-2-(5-methyl-1-phenyltriazol-4-yl)acetamide](/img/structure/B7532205.png)
![4-chloro-2-methyl-N-[1-(2,2,2-trifluoroethyl)pyrazol-4-yl]pyrazole-3-carboxamide](/img/structure/B7532214.png)


![N-[2-(2-chloroanilino)-2-oxoethyl]-N,3-dimethyl-1-benzofuran-2-carboxamide](/img/structure/B7532222.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-tert-butylacetamide](/img/structure/B7532226.png)
![1-(difluoromethyl)-N-(tricyclo[3.3.1.1~3,7~]dec-2-yl)-1H-pyrazole-5-carboxamide](/img/structure/B7532244.png)